molecular formula C15H13FO2 B6398194 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261889-90-0

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6398194
CAS RN: 1261889-90-0
M. Wt: 244.26 g/mol
InChI Key: ZVTGADOPZADNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% (2F5MPA) is a synthetic organic compound widely used in scientific research. It is a versatile and potent compound that has been used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a therapeutic agent in the treatment of certain diseases. 2F5MPA is an important intermediate in the synthesis of a variety of pharmaceutical compounds and is also used in the production of a wide range of industrial chemicals.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a therapeutic agent in the treatment of certain diseases. It is also used in the production of a wide range of industrial chemicals. Additionally, 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% has been used in the synthesis of a variety of pharmaceutical compounds, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.

Mechanism of Action

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% is a potent compound that acts as an inhibitor of certain enzymes. It is thought to act by binding to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition of enzyme activity leads to a decrease in the production of the enzyme’s product, which can have a variety of effects, depending on the enzyme and the product.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% has a variety of biochemical and physiological effects. It is a potent inhibitor of certain enzymes, leading to a decrease in the production of their products. It can also act as an agonist of certain receptors, leading to an increase in the production of their products. Additionally, 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory, anti-cancer, and antifungal effects.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is widely available. Additionally, it is a versatile and potent compound that can be used for a variety of purposes. However, there are also a number of limitations associated with the use of 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments. It is a highly reactive compound, and as such, it must be handled with care. Additionally, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% in scientific research. It could be used in the development of new therapeutic agents for the treatment of a variety of diseases. Additionally, it could be used in the development of new industrial chemicals. Furthermore, it could be used in the synthesis of novel pharmaceutical compounds. Finally, it could be used in the development of new catalysts for chemical reactions.

Synthesis Methods

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% is synthesized using a variety of methods, including the reaction of 2-fluoro-5-methylphenol with ethyl bromoacetate in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction proceeds in aqueous solution, and the resulting product is isolated as a white solid. Alternatively, 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid, 95% can be synthesized by the reaction of 2-fluoro-5-methylphenol with ethyl bromoacetate in the presence of a catalyst, such as palladium chloride. The reaction proceeds in aqueous solution, and the resulting product is isolated as a white solid.

properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-5-11(13(8-9)15(17)18)12-7-10(2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTGADOPZADNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689219
Record name 2'-Fluoro-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-90-0
Record name 2'-Fluoro-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.